
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Descripción general
Descripción
The compound “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” has a CAS Number of 1311318-20-3 and a molecular weight of 229.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H15N3O.ClH/c1-2-6-11-8 (3-1)9-12-10 (14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H . This indicates the presence of a cyclopropyl group, an oxadiazol group, and a piperidine group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Anti-Infective Agents
The 1,2,4-oxadiazole moiety has been extensively studied for its potential as an anti-infective agent. Compounds with this structure have shown activity against a range of infectious diseases, including tuberculosis, malaria, and various nosocomial infections . The ability to act against resistant microorganisms makes this class of compounds particularly valuable in the development of new therapeutic agents.
Anticancer Activity
Oxadiazoles have been identified as promising scaffolds for anticancer drug development. They exhibit a broad spectrum of biological activities, and specific derivatives have been evaluated for their efficacy against cancer cell lines . The versatility of the oxadiazole ring allows for the synthesis of compounds with potential for selective toxicity towards cancer cells while sparing normal cells.
Antimalarial Activity
Derivatives of 1,2,4-oxadiazoles have been shown to possess significant antimalarial activity. These compounds have been tested against various strains of Plasmodium falciparum, with some showing better efficacy than standard treatments like quinine . This highlights the potential of oxadiazole derivatives in contributing to the fight against malaria.
Antimicrobial Properties
The antimicrobial properties of oxadiazoles extend to antibacterial, antifungal, and antimycobacterial activities. This makes them valuable candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Enzyme Inhibition
The structural diversity of oxadiazoles allows for the creation of enzyme inhibitors, such as tyrosine kinase inhibitors and cathepsin K inhibitors. These are important targets in various diseases, including cancer and osteoporosis .
Antidiabetic Potential
Some oxadiazole derivatives have shown promise as antidiabetic agents. Their ability to modulate blood glucose levels and improve insulin sensitivity could be harnessed to develop new treatments for diabetes .
Antiviral Applications
The antiviral potential of oxadiazoles has been recognized, with research indicating activity against viruses such as SARS-CoV-2. This suggests that oxadiazole derivatives could be used in the development of antiviral drugs for emerging infectious diseases .
Safety and Hazards
The compound has been classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mecanismo De Acción
Target of action
They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of action
The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may interact with cellular receptors or other targets .
Biochemical pathways
The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could inhibit that pathway and affect downstream processes .
Result of action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a particular metabolite .
Propiedades
IUPAC Name |
5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGHAVVPFIQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



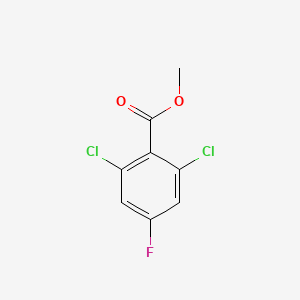
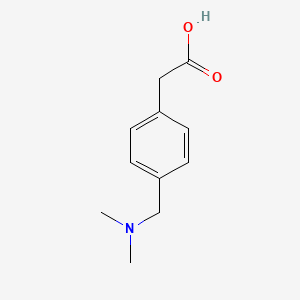
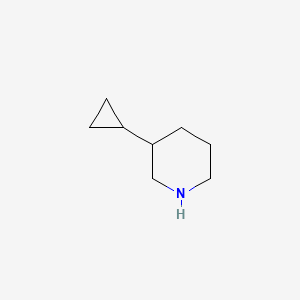
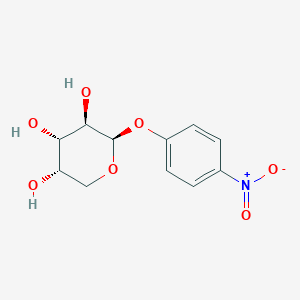
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
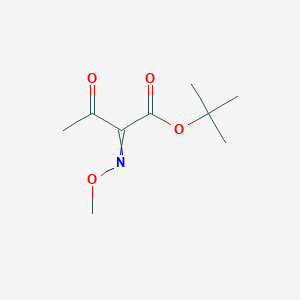

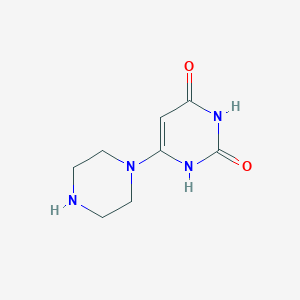
![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)
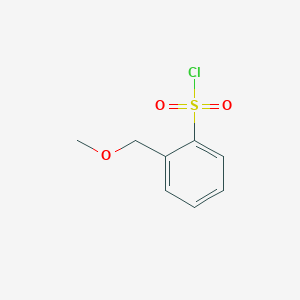
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
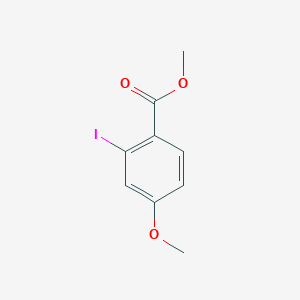
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)